molecular formula C13H21N5S B5448479 N-[2-(ethylthio)ethyl]-1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-[2-(ethylthio)ethyl]-1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B5448479
M. Wt: 279.41 g/mol
InChI Key: ZFXHUIGVHMFECA-UHFFFAOYSA-N
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Description

The compound belongs to the class of pyrazolo[3,4-d]pyrimidines, which are a type of heterocyclic aromatic organic compounds. These compounds are known for their wide range of biological activities and are often used in medicinal chemistry .


Molecular Structure Analysis

The compound has a pyrazolo[3,4-d]pyrimidine core, which is a fused ring structure containing two nitrogen atoms in the pyrazole ring and two nitrogen atoms in the pyrimidine ring .


Chemical Reactions Analysis

Pyrazolo[3,4-d]pyrimidines can undergo a variety of chemical reactions, including nucleophilic substitutions .

Mechanism of Action

The mechanism of action of pyrazolo[3,4-d]pyrimidines can vary depending on the specific compound and its biological target. Some pyrazolo[3,4-d]pyrimidines have been found to inhibit CDK2, a protein kinase involved in cell cycle regulation .

Future Directions

Pyrazolo[3,4-d]pyrimidines are a promising class of compounds in medicinal chemistry due to their wide range of biological activities. Future research could focus on the design and synthesis of new pyrazolo[3,4-d]pyrimidine derivatives with improved potency and selectivity for their biological targets .

Properties

IUPAC Name

N-(2-ethylsulfanylethyl)-1-methyl-6-propylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5S/c1-4-6-11-16-12(14-7-8-19-5-2)10-9-15-18(3)13(10)17-11/h9H,4-8H2,1-3H3,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFXHUIGVHMFECA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=C2C=NN(C2=N1)C)NCCSCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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